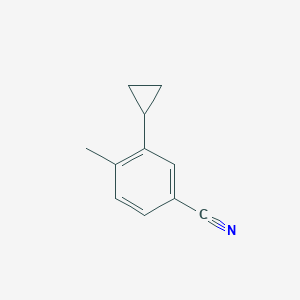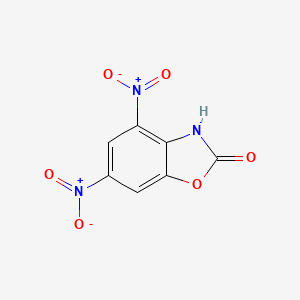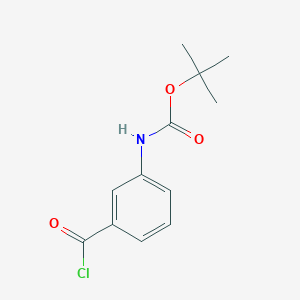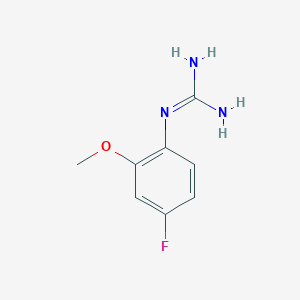![molecular formula C8H4BrNO2S B13705042 6-Bromo-5-nitrobenzo[b]thiophene](/img/structure/B13705042.png)
6-Bromo-5-nitrobenzo[b]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-5-nitrobenzo[b]thiophene is a heterocyclic compound that features both bromine and nitro functional groups attached to a benzo[b]thiophene core. This compound is of significant interest due to its potential applications in various fields, including organic electronics, medicinal chemistry, and materials science. The presence of both electron-withdrawing groups (bromine and nitro) on the thiophene ring can significantly influence its chemical reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-nitrobenzo[b]thiophene typically involves the bromination and nitration of benzo[b]thiophene derivatives. One common method includes the reaction of 2-chloro-5-nitrobenzaldehyde with ethyl-2-mercaptoacetate in the presence of potassium carbonate at room temperature, followed by hydrolysis to obtain the desired carboxylic acids, which are then converted to the target compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-5-nitrobenzo[b]thiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) in dichloromethane at room temperature.
Major Products Formed:
Substitution: Products with various functional groups replacing the bromine atom.
Reduction: 6-Amino-5-nitrobenzo[b]thiophene.
Oxidation: this compound-1,1-dioxide.
Scientific Research Applications
6-Bromo-5-nitrobenzo[b]thiophene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Potential use in the development of kinase inhibitors and other bioactive molecules.
Industry: Utilized in the production of organic semiconductors and materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 6-Bromo-5-nitrobenzo[b]thiophene in biological systems is not fully elucidated. its derivatives have been shown to interact with various molecular targets, including kinases and other enzymes. The presence of the nitro group can facilitate interactions with electron-rich sites, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 5-Bromo-2-nitrobenzo[b]thiophene
- 6-Chloro-5-nitrobenzo[b]thiophene
- 6-Bromo-4-nitrobenzo[b]thiophene
Comparison: 6-Bromo-5-nitrobenzo[b]thiophene is unique due to the specific positioning of the bromine and nitro groups, which can significantly influence its reactivity and properties compared to its analogs. For example, the bromine atom at the 6-position and the nitro group at the 5-position can lead to distinct electronic effects and steric interactions, making it a valuable compound for specific applications in organic synthesis and materials science .
Properties
Molecular Formula |
C8H4BrNO2S |
|---|---|
Molecular Weight |
258.09 g/mol |
IUPAC Name |
6-bromo-5-nitro-1-benzothiophene |
InChI |
InChI=1S/C8H4BrNO2S/c9-6-4-8-5(1-2-13-8)3-7(6)10(11)12/h1-4H |
InChI Key |
FKWQEJSSBXCMRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=CC(=C(C=C21)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



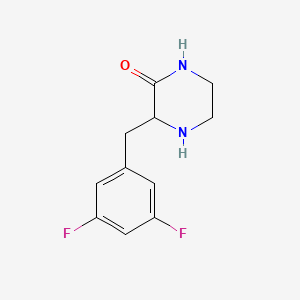
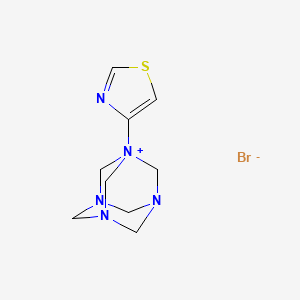
![3-[(Chloromethoxy)methyl]anisole](/img/structure/B13704976.png)
![3-Amino-5-[6-(trifluoromethyl)-2-pyridyl]pyrazole Hydrochloride](/img/structure/B13704986.png)
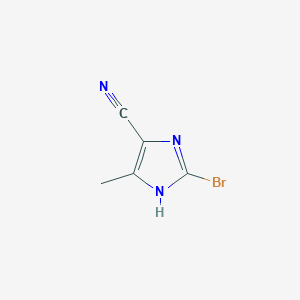
![N-[2-hydroxy-3-[3-oxo-3-(2H-tetrazol-5-yl)propanoyl]phenyl]benzamide](/img/structure/B13704990.png)

